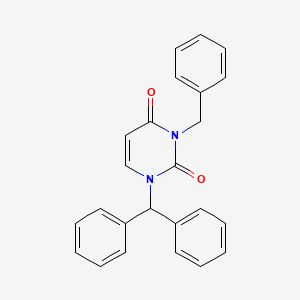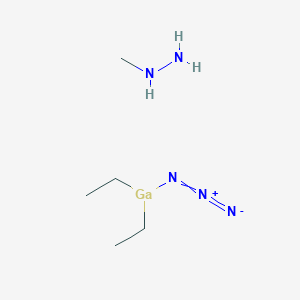![molecular formula C38H44O4Sn B14222848 Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane CAS No. 826990-27-6](/img/structure/B14222848.png)
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane typically involves the reaction of diphenyltin dichloride with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Ph2SnCl2+2RCOOH→Ph2Sn(OCR)2+2HCl
where Ph represents a phenyl group and RCOOH represents 2-[4-(2-methylpropyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反応の分析
Types of Reactions
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Tin(II) compounds and reduced organic products.
Substitution: New organotin compounds with different organic groups.
科学的研究の応用
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of high-performance materials and coatings.
作用機序
The mechanism of action of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane involves its interaction with cellular components and enzymes. The tin center can coordinate with various biomolecules, affecting their function and activity. The compound can also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.
類似化合物との比較
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different toxicity profile.
Triphenyltin chloride: Used in similar industrial applications but has different reactivity and stability.
Dibutyltin dilaurate: Commonly used as a catalyst in polymerization reactions.
Uniqueness
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable complexes with various organic and inorganic molecules makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
826990-27-6 |
|---|---|
分子式 |
C38H44O4Sn |
分子量 |
683.5 g/mol |
IUPAC名 |
[2-[4-(2-methylpropyl)phenyl]propanoyloxy-diphenylstannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2C6H5.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-2-4-6-5-3-1;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1-5H;/q;;;;+2/p-2 |
InChIキー |
XJMULMUXMATWAL-UHFFFAOYSA-L |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C(C)C4=CC=C(C=C4)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)

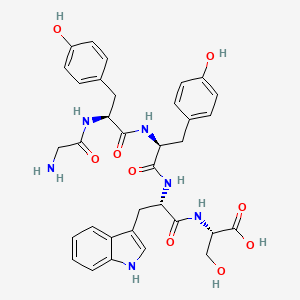
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
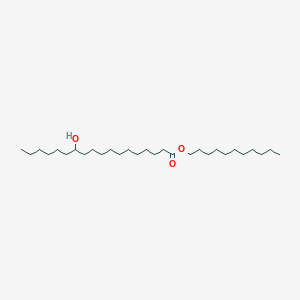
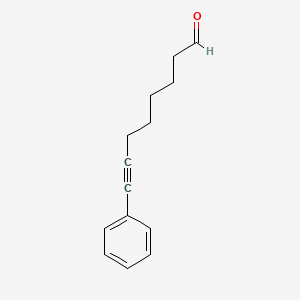
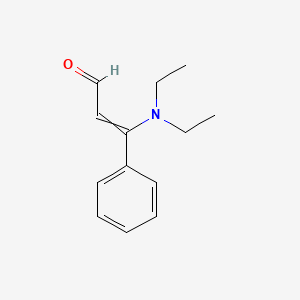
![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
